molecular formula C5H10N2O3 B12941278 2,5-Diamino-4-oxopentanoic acid CAS No. 111652-32-5

2,5-Diamino-4-oxopentanoic acid

Cat. No.: B12941278
CAS No.: 111652-32-5
M. Wt: 146.14 g/mol
InChI Key: SURWICONOPIANU-UHFFFAOYSA-N
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Description

2,5-Diamino-4-oxopentanoic acid, also known as L-Glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as a principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-oxopentanoic acid typically involves the reaction of L-glutamic acid with ammonia. One common method includes the use of benzyl chloroformate (CbzCl) to protect the amino group, followed by the addition of ammonia to form the desired product. The reaction is carried out in an aqueous medium with the pH maintained at 10-12 using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted amino acids, and oxidized products. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

2,5-Diamino-4-oxopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diamino-4-oxopentanoic acid involves its role as a nitrogen carrier and energy source. It is involved in the synthesis of proteins, nucleotides, and other essential biomolecules. The compound acts on various molecular targets, including enzymes involved in nitrogen metabolism and energy production pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid: A precursor to 2,5-Diamino-4-oxopentanoic acid, involved in similar metabolic pathways.

    L-Glutamine-13C5: A labeled version used in metabolic studies.

    Levoglutamide: Another derivative with similar properties.

Uniqueness

This compound is unique due to its dual role as a nitrogen carrier and energy source. Its ability to participate in a wide range of biochemical reactions makes it indispensable in various fields of research and industry .

Biological Activity

2,5-Diamino-4-oxopentanoic acid (also known as L-Glutamine) is an amino acid derivative with significant biological relevance. Its unique structure, which includes two amino groups and a carboxylic acid group, facilitates various biochemical interactions and metabolic functions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C5_5H10_{10}N2_2O3_3
  • Molecular Weight : Approximately 146.14 g/mol
  • Chirality : Exists in two enantiomeric forms; the (S)-enantiomer is biologically active.

Biological Functions

This compound plays critical roles in various biological processes:

  • Protein Synthesis : It serves as a substrate in the biosynthesis of proteins and nucleotides, essential for cellular function and growth.
  • Nitrogen Metabolism : The compound is involved in nitrogen metabolism, contributing to the synthesis of other amino acids and biomolecules.
  • Immune Function : It has been shown to influence immune responses, potentially enhancing the function of immune cells.

The biological activity of this compound is mediated through its interactions with specific enzymes and receptors:

  • Enzyme Interactions : It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it can modulate enzyme activity related to amino acid metabolism.
  • Signal Transduction : The compound may influence signaling pathways that regulate cellular proliferation and differentiation.

Case Studies

  • Metabolic Pathways : Research indicates that this compound is integral to several metabolic pathways. A study highlighted its role in the urea cycle and how it affects nitrogen balance in organisms.
  • Therapeutic Potential : Ongoing studies are investigating its potential applications in medicine, particularly as a precursor for drug development targeting metabolic disorders.
  • Immune Modulation : A clinical trial explored its effects on immune response enhancement in patients undergoing stress or trauma, showing promising results in improving recovery outcomes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaSimilarityUnique Features
(R)-2,5-Diamino-5-oxopentanoic acidC5_5H10_{10}N2_2O3_30.91Enantiomer with distinct biological activities
2,4-Diamino-4-oxobutanoic acidC4_4H8_8N2_2O3_30.91Shorter carbon chain; involved in different metabolic pathways
(S)-tert-butyl 4,5-diamino-5-oxopentanoateC9_9H16_{16}N2_2O3_30.90Tertiary butyl group provides steric hindrance affecting reactivity

This table illustrates the structural similarities and differences between this compound and related compounds, highlighting how these variations can influence their biological activities.

Properties

CAS No.

111652-32-5

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

2,5-diamino-4-oxopentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)

InChI Key

SURWICONOPIANU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)C(=O)CN

Origin of Product

United States

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